molecular formula C12H21NO4 B6361217 (S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester CAS No. 1332333-25-1

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester

Cat. No.: B6361217
CAS No.: 1332333-25-1
M. Wt: 243.30 g/mol
InChI Key: LEOQXSJKDMPQCT-VIFPVBQESA-N
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Description

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester is a chemical compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of (S)-N-Boc-Pyrrolidine-3-acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired ester product .

Another method involves the use of trimethylchlorosilane and methanol to esterify the corresponding carboxylic acid. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    Hydrolysis: (S)-N-Boc-Pyrrolidine-3-acetic acid and methanol.

    Reduction: (S)-N-Boc-Pyrrolidine-3-ethanol.

    Substitution: (S)-Pyrrolidine-3-acetic acid methyl ester.

Scientific Research Applications

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester involves its conversion to active intermediates through hydrolysis or reduction. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the hydrolysis product (S)-N-Boc-Pyrrolidine-3-acetic acid can act as a substrate for enzymatic reactions, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Boc-Pyrrolidine-2-acetic acid methyl ester
  • (S)-N-Boc-Pyrrolidine-4-acetic acid methyl ester
  • (S)-N-Boc-Pyrrolidine-3-propionic acid methyl ester

Uniqueness

(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester is unique due to its specific structural features, such as the position of the acetic acid group on the pyrrolidine ring. This structural specificity imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQXSJKDMPQCT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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